molecular formula C17H27N3O2 B7639681 2-Methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate

2-Methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate

Cat. No. B7639681
M. Wt: 305.4 g/mol
InChI Key: ZMBJUVDLQPPQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as MPMP and is a piperidine-based molecule with a methylpyridine group attached to it. In

Mechanism of Action

The mechanism of action of MPMP is not fully understood, but it is believed to act as a modulator of specific receptors in the brain, such as the nicotinic acetylcholine receptor. This modulation leads to changes in the release of neurotransmitters, which can affect various physiological processes such as learning and memory.
Biochemical and physiological effects:
MPMP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the improvement of cognitive function. However, the exact effects of MPMP on these processes are still being studied, and more research is needed to fully understand its potential applications.

Advantages and Limitations for Lab Experiments

One advantage of using MPMP in lab experiments is its potential to modulate specific receptors in the brain, which can lead to changes in various physiological processes. However, one limitation of using MPMP is its moderate yield and purity, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MPMP, including further studies on its mechanism of action, the development of new drugs based on its structure, and the exploration of its potential applications in other fields of research such as materials science and catalysis. Additionally, more research is needed to fully understand the advantages and limitations of using MPMP in lab experiments and to develop new synthesis methods that can improve its yield and purity.

Synthesis Methods

The synthesis of MPMP involves the reaction of 2-methylpropylamine with 3-methylpyridine-2-carbaldehyde. This reaction leads to the formation of a Schiff base, which is then reduced with sodium borohydride to produce MPMP. The yield of this reaction is moderate, and the purity of the product can be improved through further purification techniques such as column chromatography.

Scientific Research Applications

MPMP has been studied extensively in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, MPMP has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases such as Alzheimer's and Parkinson's. In neuroscience, MPMP has been used as a tool to study the function of specific receptors in the brain, such as the nicotinic acetylcholine receptor. In drug discovery, MPMP has been screened for its potential to inhibit the growth of cancer cells.

properties

IUPAC Name

2-methylpropyl 4-[(3-methylpyridin-2-yl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(2)12-22-17(21)20-9-6-15(7-10-20)19-11-16-14(3)5-4-8-18-16/h4-5,8,13,15,19H,6-7,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJUVDLQPPQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2CCN(CC2)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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